molecular formula C9H11IO2 B8319160 4-Iodo-2-methoxymethoxy-1-methyl-benzene

4-Iodo-2-methoxymethoxy-1-methyl-benzene

Cat. No. B8319160
M. Wt: 278.09 g/mol
InChI Key: MZLJLRVDRKKRNN-UHFFFAOYSA-N
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Patent
US07932390B2

Procedure details

N,N-Diisopropylethylamine (8.3 mL, 47.4 mmol) (Aldrich) was added to a suspension of 5-iodo-2-methyl-phenol (10.1 g, 43.1 mmol) (from Example 17 supra) in dichloromethane (40 mL) with cooling in an ice-water bath. Chloromethyl-methyl ether (6.5 mL, 86.1 mmol) (Aldrich) was added dropwise and the mixture stirred at room temperature for 5 hours. The mixture was then diluted with ether (200 mL) and washed with water (200 mL), followed by 0.1 N HCl (2×200 mL) and brine (200 mL). Aqueous layers were back washed with ether (200 mL). Organic solutions were combined, dried (MgSO4), filtered and concentrated. Residue was filtered through silica gel (Biotage 40 L) eluting with dichloromethane-hexenaes (1:4 V/v). Fractions were combined and concentrated to give 4-iodo-2-methoxymethoxy-1-methyl-benzene as colorless oil. (Yield 9.05 g, 75.6%).
Quantity
8.3 mL
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)C(C)C)(C)C.[I:10][C:11]1[CH:12]=[CH:13][C:14]([CH3:18])=[C:15]([OH:17])[CH:16]=1.Cl[CH2:20][O:21][CH3:22]>ClCCl.CCOCC>[I:10][C:11]1[CH:12]=[CH:13][C:14]([CH3:18])=[C:15]([O:17][CH2:20][O:21][CH3:22])[CH:16]=1

Inputs

Step One
Name
Quantity
8.3 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
10.1 g
Type
reactant
Smiles
IC=1C=CC(=C(C1)O)C
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
6.5 mL
Type
reactant
Smiles
ClCOC
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling in an ice-water bath
WASH
Type
WASH
Details
washed with water (200 mL)
WASH
Type
WASH
Details
Aqueous layers were back washed with ether (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
Residue was filtered through silica gel (Biotage 40 L)
WASH
Type
WASH
Details
eluting with dichloromethane-hexenaes (1:4 V/v)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
IC1=CC(=C(C=C1)C)OCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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